![molecular formula C17H22N6 B6460074 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2548997-49-3](/img/structure/B6460074.png)
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (4-MPTQ) is a small molecule that has been extensively studied in recent years due to its potential applications in scientific research and laboratory experiments. 4-MPTQ is a derivative of quinazoline, a heterocyclic aromatic compound, and has been identified as a promising drug-like compound.
Scientific Research Applications
Cancer Therapy and Tyrosine Kinase Inhibition
Imatinib (commercially known as Gleevec) is a widely used therapeutic agent for treating chronic myelogenic leukemia. It specifically inhibits tyrosine kinases, crucial enzymes involved in cell signaling pathways. Imatinib binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions. The crystal structure of the freebase Imatinib reveals an extended conformation, forming infinite H-bonded chains through its amide, amine, and pyrimidine groups .
PARP Inhibitors in Breast Cancer Treatment
The development of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones has shown promise in targeting Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP inhibitors, including Niraparib, Olaparib, Talazoparib, and Rucaparib, are undergoing clinical trials and have been approved by the U.S. FDA .
Sulfonamide Derivatives in Medicinal Chemistry
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide is a compound of interest. Sulfonamides play a crucial role in medicinal chemistry due to their diverse pharmacological activities. Further research may explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase (ca) and poly (adp-ribose) polymerase . These enzymes play crucial roles in various physiological functions and cellular processes.
Mode of Action
For instance, some compounds inhibit the catalytic activity of their target enzymes, leading to downstream effects .
Biochemical Pathways
For example, inhibition of carbonic anhydrase can affect pH and CO2 homeostasis, while inhibition of Poly (ADP-Ribose) Polymerase can influence DNA repair processes .
Pharmacokinetics
Similar compounds have been found to be metabolized and eliminated by both metabolism and renal clearance .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at certain concentrations .
properties
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-13-6-7-18-17(21-13)23-10-8-22(9-11-23)16-14-4-2-3-5-15(14)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHHSHUPRRJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.